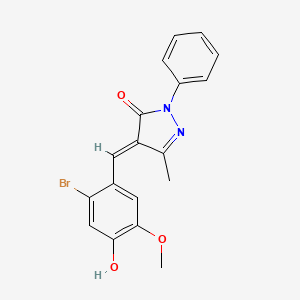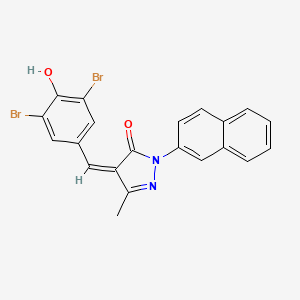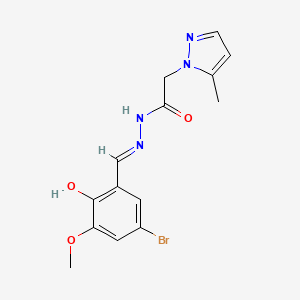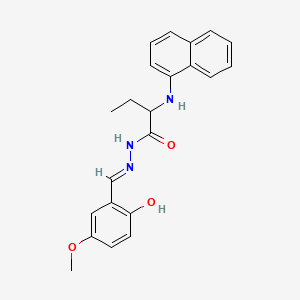![molecular formula C24H25N5O6 B1190478 N'~2~,N'~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE](/img/structure/B1190478.png)
N'~2~,N'~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole core substituted with hydrazide groups and methoxyphenyl moieties, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism by which N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Shares similar methoxyphenyl groups but differs in the core structure.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Another compound with methoxyphenyl groups but with a different central moiety.
Uniqueness
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE is unique due to its pyrrole core and the specific arrangement of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H25N5O6 |
|---|---|
Poids moléculaire |
479.5g/mol |
Nom IUPAC |
2-N,4-N-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide |
InChI |
InChI=1S/C24H25N5O6/c1-13-19(23(32)28-25-11-15-7-5-9-17(34-3)21(15)30)14(2)27-20(13)24(33)29-26-12-16-8-6-10-18(35-4)22(16)31/h5-12,27,30-31H,1-4H3,(H,28,32)(H,29,33)/b25-11+,26-12+ |
Clé InChI |
VOEWPZDGLNIHGI-KOZSXFMUSA-N |
SMILES |
CC1=C(NC(=C1C(=O)NN=CC2=C(C(=CC=C2)OC)O)C)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-[2-(4-Fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/new.no-structure.jpg)

![Ethyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B1190401.png)
![2-[(5-Bromo-2-hydroxyanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190402.png)


![3-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B1190407.png)



![2-[(5-Chloro-2-hydroxyanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B1190416.png)
![2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B1190417.png)
